1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique combination of chlorine, fluorine, and hydroxyl groups attached to an indole ring, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other halogenated indole derivatives, such as:
1-(6-Bromo-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(6-Chloro-5-fluoro-3-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of 1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
192809-05-5 |
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Molecular Formula |
C10H9ClFNO2 |
Molecular Weight |
229.63 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoro-3-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9ClFNO2/c1-5(14)13-4-10(15)6-2-8(12)7(11)3-9(6)13/h2-3,10,15H,4H2,1H3 |
InChI Key |
VRWQBRJTKSCIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C2=CC(=C(C=C21)Cl)F)O |
Origin of Product |
United States |
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